N-methylacetamide
Overview
Description
N-Methylacetamide is an organic compound with the molecular formula C3H7NO. It is a derivative of acetamide where one hydrogen atom on the nitrogen is replaced by a methyl group. This compound is known for its use as a solvent and an intermediate in organic synthesis. It appears as a white crystalline solid and is soluble in water and various organic solvents .
Mechanism of Action
Target of Action
N-Methylacetamide (NMA) is a simple compound with a peptide bond . It’s primarily used as a solvent and in organic synthesis . .
Mode of Action
NMA has been used to synthesize various compounds. For instance, it can react with 3-bromothiophene in the presence of a CuI catalyst and N,N′-dimethylethylenediamine to synthesize N-methyl-N-(3-thienyl)acetamide . It can also act as a ligand to synthesize the zirconium (IV) complex, Zr(MeC(O)NMe)4, by reacting with tetrakis(dimethylamido)zirconium .
Biochemical Pathways
It’s known that nma can undergo cis-trans isomerization, a process that can lead to a wide range of structural and functional changes in proteins . This process is complex and involves a unique double-shell solvated structure with a tighter anhydrous inner layer .
Result of Action
It’s known that nma can influence the surface stability of anodic zinc and the accumulation of by-products in aqueous electrolyte .
Action Environment
The action of NMA can be influenced by environmental factors. For instance, the amount of free water can affect the solvated environment of NMA and the formation of I3− as an intermediate product during I2 reduction .
Biochemical Analysis
Biochemical Properties
N-methylacetamide has been studied for its role in biochemical reactions . It has been determined to have six fine components, which include protonation, hydration, and hydroxy structures . These components interact with various enzymes and proteins, influencing the dynamics of the amide I mode .
Molecular Mechanism
This compound exerts its effects at the molecular level through various interactions. For instance, it has been observed to form clusters with water molecules, a process driven by a hydrophobic collapse . This interaction influences the amide I dynamics within the system .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylacetamide can be synthesized through several methods:
Reaction with Acetic Acid: One common method involves the reaction of methylamine with hot acetic acid.
Reaction with Acetic Anhydride: Another method includes reacting methylamine with acetic anhydride.
Reduction/Hydrogenation: this compound can also be prepared by the reduction or hydrogenation of N-(hydroxymethyl)acetamide.
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of acetic acid and methylamine. The process involves aminating, evaporating water, evaporating acid, and fractionating . The reaction temperature is maintained at 70-80°C, and the reaction time is approximately 2 hours .
Chemical Reactions Analysis
N-Methylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, this compound can undergo hydrolysis to produce acetic acid and methylamine.
Substitution Reactions: It can react with 3-bromothiophene in the presence of a copper(I) iodide catalyst and N,N′-dimethylethylenediamine to form N-methyl-N-(3-thienyl)acetamide.
Complex Formation: this compound can act as a ligand to form complexes with metals, such as the zirconium(IV) complex.
Scientific Research Applications
N-Methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Medicine: It is used in the pharmaceutical industry as a solvent for drug synthesis and formulation.
Industry: this compound is used in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
N-Methylacetamide can be compared with other similar compounds such as:
Acetamide: The parent compound of this compound, where the nitrogen is bonded to two hydrogen atoms instead of one methyl group.
N,N-Dimethylacetamide: A derivative where both hydrogen atoms on the nitrogen are replaced by methyl groups.
N-Methylformamide: A similar compound where the acetic acid moiety is replaced by formic acid.
This compound is unique due to its specific structure, which allows it to act as both a solvent and an intermediate in various chemical reactions. Its ability to form hydrogen bonds and stabilize reaction intermediates makes it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51206-97-4 (hydrochloride salt) | |
Record name | N-Methylacetamide | |
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DSSTOX Substance ID |
DTXSID0047167 | |
Record name | N-Methylacetamide | |
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Molecular Weight |
73.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 28 deg C; [HSDB] White crystalline solid; mp = 26-28 deg C; [Alfa Aesar MSDS] | |
Record name | N-Methylacetamide | |
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Boiling Point |
205 °C | |
Record name | N-METHYLACETAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |
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Flash Point |
108 °C | |
Record name | N-METHYLACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
SOL IN CHLOROFORM, Soluble in alcohol, ether, acetone, benzene, In water, 1X10+6 mg/l @ 20 °C | |
Record name | N-METHYLACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9371 @ 25 °C/4 °C | |
Record name | N-METHYLACETAMIDE | |
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Vapor Pressure |
0.44 [mmHg], 0.44 mm Hg at 23 °C. | |
Record name | N-Methylacetamide | |
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Color/Form |
NEEDLES | |
CAS No. |
79-16-3 | |
Record name | N-Methylacetamide | |
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Record name | N-Methylacetamide | |
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Record name | N-METHYLACETAMIDE | |
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Record name | Acetamide, N-methyl- | |
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Record name | N-Methylacetamide | |
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Record name | N-methylacetamide | |
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Record name | METHYL ACETAMIDE | |
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Record name | N-METHYLACETAMIDE | |
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Melting Point |
28 °C | |
Record name | N-METHYLACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-methylacetamide?
A1: this compound has a molecular formula of C3H7NO and a molecular weight of 73.095 g/mol. []
Q2: What are the spectroscopic characteristics of this compound?
A2: NMA exhibits characteristic peaks in its infrared (IR) spectrum corresponding to amide I, amide II, and amide III bands. [] These bands arise from specific vibrational modes within the amide group and are sensitive to the molecule's environment and interactions with other molecules. [, ] For instance, the amide I band is particularly sensitive to hydrogen bonding. [, ] Ultraviolet resonance Raman studies have also provided insights into the structural changes of NMA upon electronic excitation. []
Q3: How does this compound interact with water?
A3: NMA interacts with water molecules primarily through hydrogen bonding. [, ] Molecular dynamics simulations and spectroscopic studies have shown that NMA and water tend to form clusters, leading to a hydrophobic collapse where the methyl groups of NMA cluster together in the presence of water. [] This behavior is similar to the hydrophobic effect observed in protein folding.
Q4: How do ions interact with this compound in aqueous solution?
A4: Studies using molecular dynamics simulations indicate that alkali metal cations like sodium (Na+) and potassium (K+) show affinity for the carbonyl oxygen of the NMA amide group. [, ] Heavier halide anions, like bromide and iodide, interact with the hydrophobic methyl groups of NMA. [] This ion-specific behavior is relevant to understanding how salts influence protein stability and solubility.
Q5: What is the role of hydrogen bonding in this compound solutions?
A5: Hydrogen bonding plays a crucial role in the behavior of NMA in solution. It influences the self-association of NMA molecules, as well as their interactions with other molecules like water and ions. [, , ] Neutron diffraction studies have been used to investigate the nature of hydrogen bonding in NMA crystals, providing insights into the factors governing its structure. []
Q6: What is known about the mechanism of N-chlorination of this compound?
A6: Kinetic and computational studies have investigated the reaction mechanism of NMA with hypochlorous acid (HOCl) to form N-chloro-N-methylacetamide. [, ] Evidence suggests that the reaction proceeds through the formation of an iminol intermediate, which then reacts with HOCl. This finding is significant because N-chlorination of amides is an important process in biochemistry and environmental chemistry.
Q7: Can this compound be used as a cryoprotectant?
A7: Yes, research has explored the use of NMA as a cryoprotectant for chicken sperm. [] The study found that a 6% NMA concentration, combined with a specific thawing rate, provided optimal cryoprotection, preserving sperm membrane integrity and motility after cryopreservation.
Q8: How have computational methods been used to study this compound?
A8: Computational chemistry techniques, like density functional theory (DFT) and molecular dynamics simulations, have been extensively applied to study NMA. [, , , ] These methods have been used to:
- Calculate vibrational frequencies and predict IR spectra. [, ]
- Investigate the structure and dynamics of NMA in solution. [, , ]
- Explore the mechanisms of chemical reactions involving NMA. [, ]
- Analyze the influence of substituents on the properties and reactivity of NMA. []
Q9: What is the impact of structural modifications on the properties of this compound?
A9: Replacing hydrogen atoms in NMA with methyl groups affects its interactions with water and the accessibility of its reactive sites. [] These structural modifications influence the molecule's hydrogen bonding capacity, solvation properties, and reactivity. For example, the presence of bulky substituents can hinder the approach of other molecules and impact reaction rates. []
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